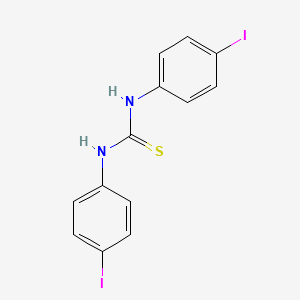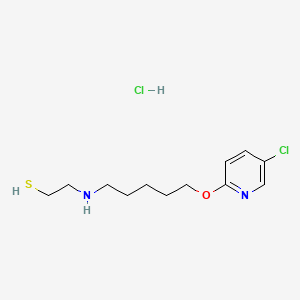
1,3-Bis(4-iodophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-iodophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of a thiourea core with two 4-iodophenyl groups attached to the nitrogen atoms, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(4-iodophenyl)thiourea can be synthesized through the reaction of 4-iodoaniline with carbon disulfide (CS₂) in the presence of a base, followed by the addition of an appropriate amine. The general synthetic route involves the following steps:
Formation of Isothiocyanate Intermediate: 4-iodoaniline reacts with carbon disulfide in the presence of a base such as potassium hydroxide (KOH) to form 4-iodophenyl isothiocyanate.
Reaction with Amine: The isothiocyanate intermediate is then reacted with an amine, such as aniline, to form this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The purification process may involve techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-iodophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 4-iodophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The thiourea core can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Complexation Reactions: The compound can form complexes with metal ions, which can be used in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used for oxidation, while reducing agents such as sodium borohydride (NaBH₄) are used for reduction.
Complexation Reactions: Metal salts such as copper(II) sulfate (CuSO₄) or nickel(II) chloride (NiCl₂) are used for complexation reactions.
Major Products Formed
Substitution Reactions: Substituted thiourea derivatives with various functional groups.
Oxidation and Reduction: Sulfonyl and thiol derivatives.
Complexation Reactions:
Applications De Recherche Scientifique
1,3-Bis(4-iodophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various substituted thiourea derivatives.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers and metal complexes for catalysis.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-iodophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-aminophenyl)thiourea: Similar structure but with amino groups instead of iodine atoms.
1,3-Bis(4-chlorophenyl)thiourea: Similar structure but with chlorine atoms instead of iodine atoms.
1,3-Bis(4-bromophenyl)thiourea: Similar structure but with bromine atoms instead of iodine atoms.
Uniqueness
1,3-Bis(4-iodophenyl)thiourea is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological activity. The iodine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs with different halogen atoms.
Propriétés
Numéro CAS |
2059-77-0 |
|---|---|
Formule moléculaire |
C13H10I2N2S |
Poids moléculaire |
480.11 g/mol |
Nom IUPAC |
1,3-bis(4-iodophenyl)thiourea |
InChI |
InChI=1S/C13H10I2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) |
Clé InChI |
PIGTZXNNGMZPBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)
![N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11998673.png)
![2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride](/img/structure/B11998677.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998686.png)

![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)

![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)

![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)

![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)
